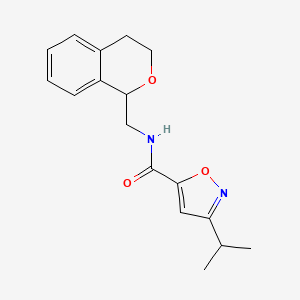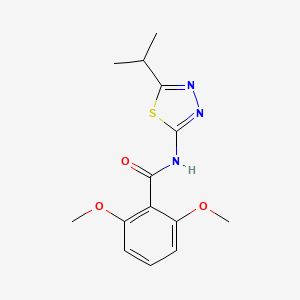![molecular formula C14H18N4 B5568914 N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine](/img/structure/B5568914.png)
N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrimidine and pyridine derivatives often involves multi-step chemical processes, including Michael addition and alkylation reactions. For instance, the synthesis of certain intermediates used in antibiotic preparation involves an asymmetric Michael addition followed by a stereoselective alkylation, showcasing the complexity and efficiency of modern synthetic methods (Fleck et al., 2003).
Molecular Structure Analysis
The molecular structure of pyrimidine and pyridine derivatives is often characterized by the presence of intramolecular hydrogen bonds and planar configurations, contributing to their stability and reactivity. For example, certain ethyl amino-pyrazole carboxylates exhibit intramolecular N-H...O hydrogen bonds, which influence their molecular conformation (Wu et al., 2005).
Chemical Reactions and Properties
Pyrimidine and pyridine derivatives undergo various chemical reactions, including cyclization and rearrangement, to form complex structures. For instance, the synthesis of pyrido[1,2-a]pyrimido[5,4-e]pyrimidin-5-ones from ethyl pyrimidinecarboxylates and aminopyridine demonstrates the versatility of these compounds in forming fused ring systems (Kim, 1985).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine and its derivatives are primarily studied for their synthesis and structural characterization. These compounds have been synthesized through various methods, including microwave irradiation, cyclocondensation, and other chemical reactions. Their structures have been characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectroscopy, providing detailed insights into their chemical properties (Fleck et al., 2003); (Titi et al., 2020); (Deohate & Palaspagar, 2020).
Biological Activity and Applications
These compounds have shown potential in various biological applications. Studies have identified their utility in inhibiting bacterial growth, demonstrating antimicrobial properties. Additionally, some derivatives have been explored for their antitumor activities, indicating their potential use in cancer research (Rahmouni et al., 2016); (Noolvi et al., 2014).
Chemical Sensors and Probes
Some derivatives have been developed as fluorescent probes for the detection of metal ions in aqueous media. These compounds can interact with specific metal ions, leading to changes in fluorescence, which is useful in various analytical and environmental applications (Singh et al., 2020).
Advanced Chemical Synthesis
The compound and its derivatives play a role in advanced chemical synthesis. They have been used in the synthesis of complex molecular structures, demonstrating their versatility and importance in organic chemistry (Zhao et al., 2020).
Eigenschaften
IUPAC Name |
N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-4-12-5-6-13(16-9-12)10-18(3)14-15-8-7-11(2)17-14/h5-9H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLCMQQVOQMEQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CN(C)C2=NC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-3,3-diphenylpiperidine](/img/structure/B5568857.png)
![2-(5-acetyl-3-thienyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5568860.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4'-(trifluoromethoxy)-3-biphenylcarboxamide hydrochloride](/img/structure/B5568868.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5568869.png)
![5-ethyl-7-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5568876.png)
![1-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5568881.png)
![(4aS*,7aR*)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568882.png)

![1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5568894.png)



![1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568923.png)
![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5568929.png)